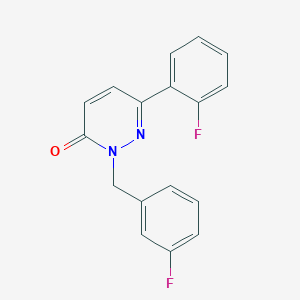

2-(3-fluorobenzyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(2-fluorophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O/c18-13-5-3-4-12(10-13)11-21-17(22)9-8-16(20-21)14-6-1-2-7-15(14)19/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLRQLPULSSYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions using fluorobenzyl halides and fluorophenyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of reduced analogs.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Here are some notable applications:

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit anticancer properties. Studies have shown that 2-(3-fluorobenzyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one can inhibit the proliferation of cancer cell lines, making it a candidate for further development in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary data suggest that it may possess broad-spectrum activity, which could be beneficial in treating infections caused by resistant strains of bacteria .

Neurological Applications

Given the presence of fluorine atoms, which can enhance lipophilicity and bioavailability, this compound may be explored for neurological applications. Research is ongoing to assess its efficacy in modulating neurotransmitter systems and its potential use in treating neurodegenerative diseases .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for probing enzyme activities and receptor interactions.

Enzyme Inhibition Studies

The compound has been utilized to investigate its role as an enzyme inhibitor. Specific studies focus on its interaction with kinases and phosphatases, which are critical in cell signaling pathways . This can provide insights into cellular mechanisms and lead to the identification of new drug targets.

Receptor Binding Assays

Binding assays have shown that this compound can interact with various receptors, including those involved in the central nervous system and immune responses. Its ability to modulate receptor activity offers potential for developing new pharmacological agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Researchers are investigating how modifications to the fluorobenzyl and fluorophenyl groups affect its potency and selectivity against biological targets.

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridazine derivatives, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

Case Study: Antimicrobial Screening

A comprehensive screening study assessed the antimicrobial properties of several pyridazine compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited notable activity against resistant strains, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action for 2-(3-fluorobenzyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their function and leading to a biological response. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives exhibit diverse pharmacological properties influenced by substituent patterns. Below is a comparative analysis of 2-(3-fluorobenzyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Comparative Insights

Substituent Position and Bioactivity: The 3-fluorobenzyl group in the target compound may confer distinct binding kinetics compared to 2-fluorobenzyl () due to altered steric hindrance and electronic distribution. The 2-fluorophenyl substituent (ortho position) may enhance metabolic stability compared to para-fluorophenyl analogs (), as ortho-substituents often hinder oxidative degradation .

Electrophilicity and Reactivity: Dual fluorine atoms in the target compound increase ring electrophilicity, favoring nucleophilic aromatic substitution (e.g., with amines or thiols) more readily than non-fluorinated analogs like 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one . Compared to 6-(thiophen-2-yl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one (), the absence of a sulfur heterocycle in the target compound reduces π-stacking versatility but may improve solubility .

The dual fluorine configuration may synergistically enhance target affinity, as seen in AS1940477 (a p38 MAPK inhibitor with fluorophenyl groups) .

Q & A

Q. What are the standard synthetic routes for 2-(3-fluorobenzyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Nucleophilic substitution : Reacting a pyridazinone precursor (e.g., 6-(2-fluorophenyl)pyridazin-3(2H)-one) with a 3-fluorobenzyl halide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO .

- Cyclization : Formation of the pyridazinone core via condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds, followed by fluorinated benzyl group introduction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

Q. What biological activities are associated with pyridazinone derivatives structurally similar to this compound?

Pyridazinones are known for:

- Phosphodiesterase (PDE) inhibition : Modulating cyclic nucleotide signaling, with IC₅₀ values ranging 10–100 nM in vitro .

- Anti-inflammatory effects : Suppression of TNF-α and IL-6 in macrophage models via NF-κB pathway inhibition .

- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can researchers address crystallographic disorder in X-ray structures of fluorinated pyridazinones?

- Refinement strategies : Use SHELXL’s PART instruction to model disordered fluorobenzyl groups, applying isotropic displacement parameters for overlapping atoms .

- Data collection : High-resolution (<1.0 Å) synchrotron data reduces ambiguity. For example, the compound’s monoclinic system (space group C2/c) may require multi-scan absorption correction (SADABS) to mitigate fluorescence from fluorine .

- Validation : Check R-factor convergence (R₁ < 0.05) and ADDSYM analysis to avoid overfitting .

Q. How do solvent polarity and reaction temperature influence the yield of fluorinated pyridazinone derivatives?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of benzyl halides, improving substitution yields (70–85%) compared to THF (50–60%) .

- Temperature optimization : Cyclization reactions require reflux (80–100°C) for 12–24 hours; lower temperatures (<60°C) result in incomplete conversion .

- Case study : In 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one synthesis, DMF at 90°C achieved 82% yield vs. 58% in THF at 70°C .

Q. What computational methods are suitable for predicting the binding affinity of this compound to PDE enzymes?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with PDE4B (PDB: 1XOM) to identify key interactions (e.g., hydrogen bonds with Gln⁴⁷⁸, hydrophobic contacts with Phe⁴⁴⁶) .

- MD simulations : AMBER or GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD (<2.0 Å) and binding free energy (MM-PBSA: ΔG ~ -30 kcal/mol) .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values to guide analog design .

Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?

- Pharmacokinetic profiling : Measure metabolic stability (human liver microsomes: t₁/₂ > 60 min desirable) and plasma protein binding (PPB < 90%) to identify bioavailability issues .

- Metabolite identification : LC-HRMS detects hydroxylated or defluorinated metabolites that may reduce efficacy .

- Dosing optimization : Adjust formulations (e.g., PEGylation) to enhance solubility (>50 µg/mL in PBS) and prolong half-life in rodent models .

Methodological Considerations

Q. What strategies mitigate side reactions during fluorobenzyl group introduction?

- Protecting groups : Temporarily block reactive pyridazinone NH with Boc or acetyl groups to prevent alkylation at unintended positions .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate substitution in biphasic systems (water/DCM) .

- Monitoring : TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or in-situ IR tracks reaction progress .

Q. How are force field parameters optimized for molecular dynamics simulations of fluorinated pyridazinones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.